(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
Description
This compound is a structurally complex molecule featuring a thiophene-3-carboxamide core substituted with two chlorine atoms at positions 2 and 3. The amide nitrogen is linked to a benzo[d]thiazol-2(3H)-ylidene moiety, which is further substituted with methyl groups at positions 3 and 6 on the benzothiazole ring. The (Z)-configuration indicates the spatial arrangement of substituents around the imine double bond.
Properties
IUPAC Name |
2,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS2/c1-7-3-4-9-10(5-7)20-14(18(9)2)17-13(19)8-6-11(15)21-12(8)16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGEGHXAAWBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2,5-Dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves the condensation of 2,5-dichlorothiophene-3-carboxylic acid derivatives with benzothiazole moieties. For example, the synthesis pathway may include using chloroform and bromine under controlled conditions to yield various derivatives with significant yields and purity levels .
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, highlighting its potential as an anticancer agent, antimicrobial compound, and inhibitor of specific biological pathways.
Anticancer Activity
- Mechanism : The compound exhibits antiproliferative effects against various cancer cell lines. It has shown to inhibit the growth of human lung cancer cells (A549) and colorectal cancer cells (HCT116) with IC50 values in the low micromolar range .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
- Activity Spectrum : The compound has demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
- In Vitro Evaluations : In vitro studies report effective inhibition of pathogenic strains such as Staphylococcus aureus and Escherichia coli, indicating its potential for development as an antimicrobial agent .
Case Studies and Research Findings
Several studies provide insights into the biological activities of related compounds that may elucidate the potential effects of this compound:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound 16e | Antiproliferative | < 9 μM | |
| JCI-20679 | Antitumor | Not specified | |
| B7 | Anticancer | 1-4 μM |
- EGFR Inhibition : The compound's activity may be linked to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are critical in tumor growth and proliferation. This inhibition can lead to reduced tumor viability and increased apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties that may protect normal cells from oxidative stress while selectively targeting cancer cells .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorinated thiophene ring undergoes selective nucleophilic displacement reactions. Key findings include:
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Chlorine replacement : The 2- and 5-chloro groups on the thiophene exhibit differential reactivity. The 5-chloro position is more susceptible to substitution due to steric and electronic effects from the adjacent carboxamide group.
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Aminolysis : Reaction with primary amines (e.g., ethylamine) in dimethylformamide (DMF) at 80°C replaces the 5-chloro group, yielding mono-substituted derivatives .
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Thiol substitution : Treatment with sodium hydrosulfide (NaSH) in ethanol replaces both chlorines with thiol groups, forming a dithiolated analog .
Table 1: Nucleophilic Substitution Conditions
| Reagent | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethylamine | DMF | 80°C | 5-Amino-thiophene derivative | 72 | |
| NaSH | Ethanol | Reflux | 2,5-Dithiol-thiophene analog | 65 |
Cyclization and Heterocycle Formation
The carboxamide and benzothiazole moieties participate in cycloaddition and ring-forming reactions:
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Thiazolo-thienopyrimidines : Heating with thiourea in acetic acid forms fused thieno[2,3-d]pyrimidine derivatives via intramolecular cyclization .
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Spiro-indoline synthesis : Reaction with isatin derivatives under acidic conditions generates spirocyclic products through condensation at the carboxamide nitrogen .
Key reaction :
Condensation and Schiff Base Formation
The imine (ylidene) group in the benzothiazole scaffold facilitates condensation:
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Hydrazone formation : Reacts with hydrazine hydrate to form hydrazone derivatives, confirmed by IR absorption at ν 3325 cm⁻¹ (NH) and δ 10.50 ppm (NH proton in ¹H-NMR) .
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Knoevenagel adducts : Condensation with active methylene compounds (e.g., malononitrile) yields α,β-unsaturated derivatives .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution at the 4- and 7-positions:
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Nitration : Nitrating mixture (HNO₃/H₂SO₄) introduces nitro groups at the 4-position .
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Sulfonation : Oleum-mediated sulfonation adds sulfonic acid groups at the 7-position, enhancing water solubility .
Functional Group Transformations
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Carboxamide hydrolysis : Refluxing with HCl (6M) hydrolyzes the carboxamide to a carboxylic acid.
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Methylation : Treatment with methyl iodide/K₂CO₃ in DMF methylates the benzothiazole nitrogen, confirmed by ¹³C-NMR δ 38.2 ppm (N-CH₃) .
Metal Coordination
The sulfur and nitrogen atoms act as ligands for transition metals:
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds 11a and 11b (Table 1) share a fused thiazole-pyrimidine core, analogous to the benzo[d]thiazole system in the target compound. Key differences include:
- Substituents: The target compound’s dichlorothiophene contrasts with the 5-methylfuran and cyano groups in 11a and 11b.
- Synthetic Routes : Both target and 11a/11b likely employ condensation reactions (e.g., hydrazone formation), but 11a/11b use chloroacetic acid and aromatic aldehydes with sodium acetate catalysis .
Benzodithiazine Derivatives ()
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate features a benzodithiazine ring, sharing sulfur-containing heterocycles with the target compound.
Thiazolylmethylcarbamate Analogs ()
These compounds (e.g., l, m, w) incorporate thiazole rings linked to carbamate groups.
Data Tables of Key Analogues
Table 1: Comparative Data for Thiazolo[3,2-a]pyrimidine Derivatives ()
| Compound | Yield (%) | Melting Point (°C) | IR (CN stretch, cm⁻¹) | Molecular Formula |
|---|---|---|---|---|
| 11a | 68 | 243–246 | 2,219 | C₂₀H₁₀N₄O₃S |
| 11b | 68 | 213–215 | 2,209 | C₂₂H₁₇N₃O₃S |
Table 2: Spectral Data for Benzodithiazine Derivative ()
| Parameter | Value |
|---|---|
| IR (CO stretch) | 1,719 cm⁻¹ |
| ^1H NMR (DMSO-d6) | δ 2.34 (s, CH₃), 9.59 (s, NH) |
| Molecular Formula | C₁₇H₁₀N₄O₃ |
Research Findings and Implications
- Synthetic Efficiency : Analogues like 11a/11b achieve moderate yields (68%) via sodium acetate-catalyzed condensations, suggesting feasible routes for synthesizing the target compound .
- Electronic Effects : Chlorine atoms in the target compound may enhance electrophilicity or stability, akin to the chloro-substituted benzodithiazine in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
